molecular formula C10H15ClN2O B2962550 N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride CAS No. 2375269-62-6

N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride

Cat. No.: B2962550
CAS No.: 2375269-62-6
M. Wt: 214.69
InChI Key: BSNMXAWTQAPKIX-UHFFFAOYSA-N
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Description

N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is known for its unique structure, which includes a phenyl ring substituted with a methylaminomethyl group and an acetamide moiety, combined with a hydrochloride salt.

Scientific Research Applications

N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride typically involves the reaction of 3-(methylaminomethyl)aniline with acetic anhydride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    N-(3-Dimethylaminopropyl)methacrylamide: Similar in structure but with a methacrylamide group instead of an acetamide group.

    N-(3-(Dimethylamino)propyl)methacrylamide: Another related compound with a dimethylamino group.

Uniqueness

N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of both a methylaminomethyl group and an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-[3-(methylaminomethyl)phenyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-8(13)12-10-5-3-4-9(6-10)7-11-2;/h3-6,11H,7H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNMXAWTQAPKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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